1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains a pyrazole and a tetrazole ring. The pyrazole ring is substituted with a methoxyethyl group and an amine group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and a tetrazole ring. The pyrazole ring is substituted with a methoxyethyl group and an amine group .Scientific Research Applications
Synthesis and Characterization
- Research efforts have been directed towards synthesizing and characterizing pyrazole derivatives, which include the study of their biological activities. The synthesis process often involves condensation reactions and the exploration of various substituents to enhance biological activity or to explore new chemical structures. These compounds have been studied for their potential antimicrobial and anticancer properties, with some showing promising results compared to standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Biological Activity
- Several studies have investigated the biological activities of pyrazole derivatives, including their cytotoxic properties against tumor cell lines and their antibacterial activity. These studies have identified specific pyrazole compounds with significant activity, suggesting their potential for development into therapeutic agents (Kodadi et al., 2007).
Chemical Libraries and Structural Diversity
- Research has also focused on generating structurally diverse libraries of compounds based on pyrazole derivatives. These efforts aim to explore the chemical space for new bioactive molecules, with methodologies including various alkylation and ring closure reactions. The diversity of these libraries is crucial for discovering compounds with unique biological activities (Roman, 2013).
Material Science Applications
- In material science, pyrazole derivatives have been explored for their inhibitory effects on corrosion, indicating their potential use in coatings to protect metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors has been linked to their adsorption on metal surfaces, suggesting a promising application in industrial materials preservation (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[1-(2-methoxyethyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7O.ClH/c1-16-3-2-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h4-5H,2-3,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBPTOTYREDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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